
2-Fluoro-4,4'-bipyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-4,4’-bipyridine typically involves the coupling of pyridine derivatives. One common method is the Suzuki coupling reaction, where a fluorinated pyridine is coupled with a boronic acid derivative in the presence of a palladium catalyst . Another method involves the Negishi coupling, which uses a zinc halide and a bromopyridine derivative . These reactions are often carried out under inert conditions to prevent oxidation and ensure high yields.
Industrial Production Methods: Industrial production of 2-Fluoro-4,4’-bipyridine may involve large-scale coupling reactions using optimized catalysts and reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-4,4’-bipyridine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted bipyridine derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
2-Fluoro-4,4’-bipyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Fluoro-4,4’-bipyridine largely depends on its role as a ligand in metal complexes. The compound coordinates with metal centers through its nitrogen atoms, forming stable complexes that can catalyze various chemical reactions. These metal-ligand interactions are crucial for the compound’s activity in catalysis and other applications .
Comparison with Similar Compounds
2,2’-Bipyridine: A non-fluorinated analog used extensively in coordination chemistry.
4,4’-Bipyridine: Another non-fluorinated analog with similar applications but different electronic properties due to the absence of the fluorine atom.
4,4’-Bis(trifluoromethyl)-2,2’-bipyridine: A compound with two trifluoromethyl groups, offering different steric and electronic effects compared to 2-Fluoro-4,4’-bipyridine.
Uniqueness: 2-Fluoro-4,4’-bipyridine is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its non-fluorinated counterparts. This makes it particularly valuable in applications requiring specific electronic characteristics .
Properties
Molecular Formula |
C10H7FN2 |
|---|---|
Molecular Weight |
174.17 g/mol |
IUPAC Name |
2-fluoro-4-pyridin-4-ylpyridine |
InChI |
InChI=1S/C10H7FN2/c11-10-7-9(3-6-13-10)8-1-4-12-5-2-8/h1-7H |
InChI Key |
MKFPRHAKYBHQEB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1C2=CC(=NC=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl (3S,3'R,3A'S,6AS,6BS,6'S,7A'R,9R,11AS,11BR)-3-ethoxy-3',6',10,11B-tetramethyl-1,2,3,3',3A',4,5',6,6A,6B,6',7,7',7A',8,11,11A,11B-octadecahydro-4'H-spiro[benzo[A]fluorene-9,2'-furo[3,2-B]pyridine]-4'-carboxylate](/img/structure/B14022478.png)

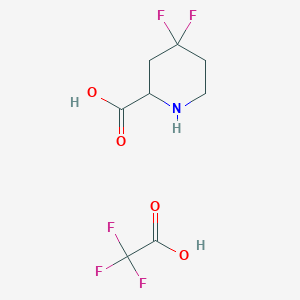
![N-[(E)-(2,3-difluorophenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14022489.png)
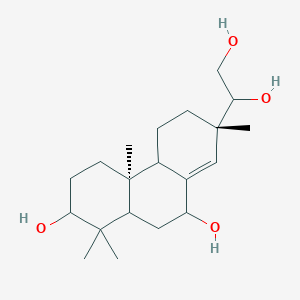

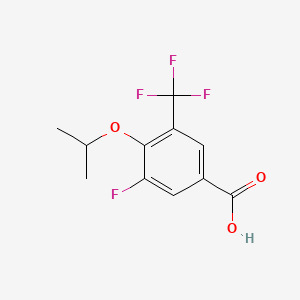
![2-[(4-Methylphenyl)amino]diazenylbenzonitrile](/img/structure/B14022524.png)

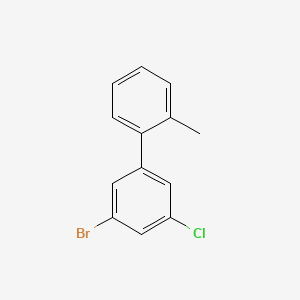
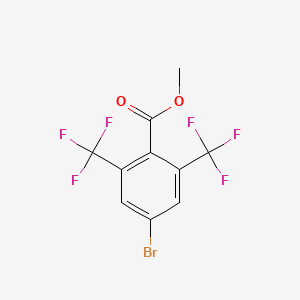
![N'-[(4-Chlorophenyl)methyl]-N-methyl-N-nitrosourea](/img/structure/B14022554.png)
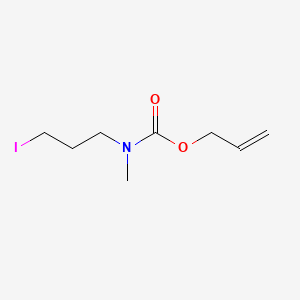
![5-Bromo-4-(methoxymethoxy)benzo[b]thiophene](/img/structure/B14022557.png)
